![molecular formula C22H24ClN5O4S B2670058 3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189855-34-2](/img/structure/B2670058.png)
3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide
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Description
3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic compound with a blue-green color. It has been used for various medical and research applications due to its unique chemical properties. Methylene Blue is a versatile compound that can be used for staining in histology, as a redox indicator, and as a treatment for methemoglobinemia.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Antimicrobial Activity: This compound has been found to have antimicrobial activity against certain strains of Candida .
Serotonergic Antagonist: It has been identified as a serotonergic antagonist, which means it can bind to but not activate serotonin receptors, thereby blocking the actions of serotonin or serotonergic agonists .
Selective h5-HT 1D Antagonist: This compound is a selective h5-HT 1D antagonist, displaying 60-fold selectivity over h5-HT 1B, and exhibiting little or no affinity for a range of other receptor types .
3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide
Pharmaceutical Applications: 1,2,4-Triazole-containing scaffolds, such as this compound, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Anti-inflammatory, Anti-arthritic, Anti-asthmatic and Antia: New cyclic sulfones, including this compound, have been prepared by a one-pot multi-component reaction (MCR). The in silico screening of the synthesized compounds revealed their high anti-inflammatory, antiarthritic, antiasthmatic and antia .
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-6-4-8-19(14-17)32-2)22(25-26)33(30,31)28-11-9-27(10-12-28)18-7-3-5-16(23)13-18/h3-8,13-15H,9-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEGQTUYVXDAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
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